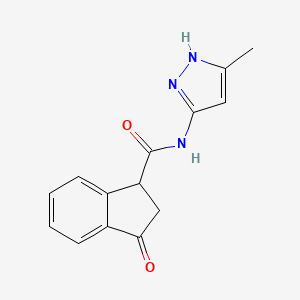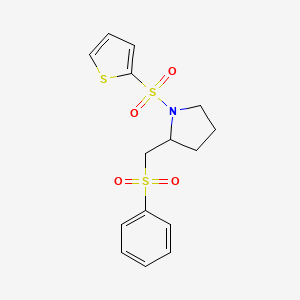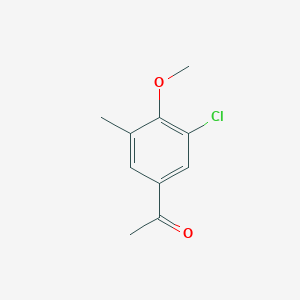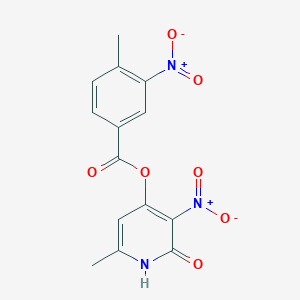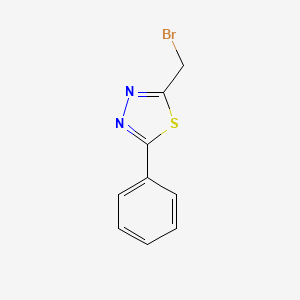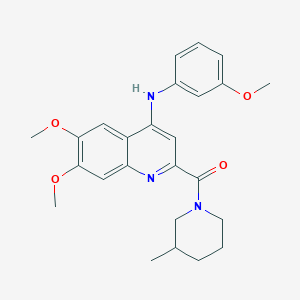
(6,7-Dimethoxy-4-((3-methoxyphenyl)amino)quinolin-2-yl)(3-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been studied for their potential pharmacological properties .
Molecular Structure Analysis
The molecular structure of quinoline derivatives typically consists of a benzene ring fused to a pyridine at two adjacent carbon atoms . Specific substituents at various positions on the quinoline can greatly influence the properties of the compound.Chemical Reactions Analysis
Quinoline and its derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary greatly depending on the specific substituents present on the quinoline. For example, the presence of electron-donating or electron-withdrawing groups can influence the compound’s reactivity .Scientific Research Applications
Novel Compound Synthesis
- Radiosynthesis for Biological Studies : A method for the carbon-14 radiosynthesis of a quinolin-2(1H)-one derivative demonstrates the importance of these compounds in developing novel biological probes. The study emphasizes the strategic use of ortho-lithiations and the Friedlander synthesis in creating labeled compounds for pharmacokinetic and pharmacodynamic studies (Kitson et al., 2010).
Fluorescence Derivatization
- HPLC Analysis : Research on quinoxaline derivatives, closely related to the queried compound, highlights their utility as highly sensitive fluorescence derivatization reagents for primary, secondary, and tertiary alcohols in high-performance liquid chromatography (HPLC). These findings underscore the role of such compounds in enhancing analytical methodologies for detecting small organic molecules with precision and sensitivity (Yamaguchi et al., 1987).
Biological Activity Studies
- Bioreductive Anticancer Agents : The investigation into the synthesis, electrochemistry, and biological activity of cyclopropamitosenes and related indolequinones reveals the therapeutic potential of quinoline derivatives. Such studies are pivotal for the discovery of new anticancer agents, showcasing the applicability of these compounds in medical research and drug development (Cotterill et al., 1994).
Spectroscopic Properties and Environmental Studies
- Environmental Chemistry : The ozonolysis of lignin models in aqueous solution, including methoxybenzenes, sheds light on the environmental fate of similar organic compounds. Understanding the reaction pathways and products of such processes is crucial for environmental monitoring and assessing the impact of organic pollutants (Mvula et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[6,7-dimethoxy-4-(3-methoxyanilino)quinolin-2-yl]-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-16-7-6-10-28(15-16)25(29)22-13-20(26-17-8-5-9-18(11-17)30-2)19-12-23(31-3)24(32-4)14-21(19)27-22/h5,8-9,11-14,16H,6-7,10,15H2,1-4H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHQBIWBXSNEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=NC3=CC(=C(C=C3C(=C2)NC4=CC(=CC=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-Dimethoxy-4-((3-methoxyphenyl)amino)quinolin-2-yl)(3-methylpiperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-oxo-2-(piperidin-1-yl)ethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2701298.png)
![N-(2,4-dimethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2701300.png)
![4-[1-[2-(2-methoxyethylamino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2701304.png)
![3-methoxy-1-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2701305.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2701307.png)
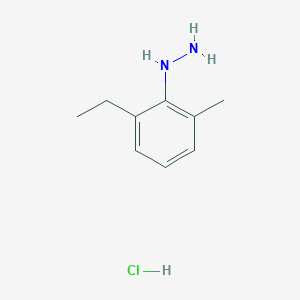

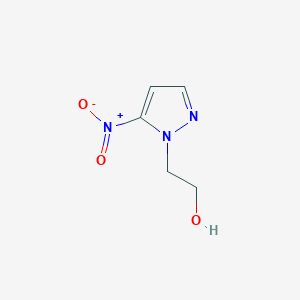
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2701313.png)
